N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to an oxadiazole ring, which is further substituted with a methylthio group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthio precursor.
Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and antioxidant agent.
Pharmacology: The compound is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Materials Science: Due to its unique structural properties, this compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interacts with the cell membrane and cell wall components of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
Cinnamic Acid Derivatives: These compounds share the cinnamamide moiety but differ in their additional functional groups, leading to variations in their biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study and development.
Properties
IUPAC Name |
(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXSJJYVKAAEGR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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